3-acetyl-6,8-dichloro-2H-chromen-2-one
Description
3-Acetyl-6,8-dichloro-2H-chromen-2-one (CAS 2199-91-9) is a halogenated coumarin derivative synthesized via the condensation of 3,5-dichlorosalicylaldehyde and ethyl acetoacetate in the presence of piperidine . Its molecular formula is C₁₁H₆Cl₂O₃, with a molecular weight of 257.07 g/mol . Key spectroscopic data includes:
- IR: Peaks at 1749 cm⁻¹ (lactone C=O), 1676 cm⁻¹ (acetyl C=O), and 769 cm⁻¹ (C-Cl) .
- NMR: ¹H signals at δ 8.37 (H4), 7.54 (H7), and 7.66 (H5), with a methyl group resonance at δ 2.71 .
The compound’s structure features electron-withdrawing chlorine substituents at positions 6 and 8, which enhance electrophilicity and influence its reactivity and biological interactions . It serves as a precursor for synthesizing bioactive derivatives, such as Schiff bases and thiazole hybrids, with demonstrated anti-tubercular, antioxidant, and insecticidal activities .
Properties
IUPAC Name |
3-acetyl-6,8-dichlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPIRHGFPRDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308033 | |
| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-91-9 | |
| Record name | 2199-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-6,8-DICHLOROCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6,8-dichloro-2H-chromen-2-one typically involves the acetylation of 6,8-dichloro-2H-chromen-2-one. This can be achieved through the reaction of 6,8-dichloro-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-acetyl-6,8-dichloro-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3-acetyl-6,8-dichloro-2H-chromen-2-one is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in research to understand the mechanisms of these activities and to develop new drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy and safety in treating various diseases .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes, pigments, and other industrially relevant materials .
Mechanism of Action
The mechanism of action of 3-acetyl-6,8-dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Chlorine atoms increase electrophilicity and melting point compared to methoxy or alkyl groups .
- Synthetic Yields : Lower yields for dichloro derivatives (48%) vs. methoxy analogs (~75%) suggest steric or electronic challenges during cyclization .
Key Observations :
- Adulticidal Activity: Dichloro derivatives show moderate activity (up to 77%), whereas non-chlorinated coumarins exhibit higher larvicidal but lower adulticidal effects .
- Antioxidant Capacity: Chlorine substituents enhance radical scavenging compared to non-halogenated analogs, likely due to increased stability of radical intermediates .
Electronic and Reactivity Comparisons
Key Observations :
- Chlorine substituents enhance reactivity for derivatization (e.g., bromination to form 3-(2-bromoacetyl) intermediates) .
Biological Activity
3-Acetyl-6,8-dichloro-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores these biological activities in detail, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine atoms at the 6 and 8 positions significantly influences its chemical reactivity and biological activity. The acetyl group at the 3-position enhances its solubility in organic solvents, making it a versatile compound for various applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or receptors involved in inflammatory processes and cancer cell proliferation. For instance, studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer development.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) against selected microbial strains are summarized in Table 1.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These results indicate that the compound exhibits moderate antimicrobial activity, comparable to standard antibiotics used in clinical settings .
Anticancer Activity
The anticancer potential of this compound has been investigated through various cell line assays. Notably, it has shown promising cytotoxic effects against liver carcinoma cells (HEPG2) with an IC50 value indicating significant potency. The results from these studies are presented in Table 2.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10.5 | HEPG2 |
| Reference Compound (e.g., Doxorubicin) | 5.0 | HEPG2 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Study on Antitumor Activity
A recent study focused on the synthesis of novel derivatives of this compound and their evaluation against liver carcinoma cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound. For example:
- Derivative A : IC50 = 7.5 µM
- Derivative B : IC50 = 12 µM
- Derivative C : IC50 = 9 µM
These findings suggest that modifications to the chemical structure can significantly enhance anticancer properties .
Antioxidant Activity
In addition to antimicrobial and anticancer effects, the antioxidant activity of this compound has been assessed using the DPPH radical scavenging method. The results indicated that it possesses moderate antioxidant capabilities, which may contribute to its overall therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
